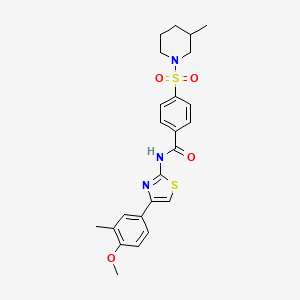

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Description

N-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a benzamide derivative featuring a thiazole ring substituted at the 4-position with a 4-methoxy-3-methylphenyl group and a sulfonamide moiety at the para position of the benzamide core. The sulfonamide is further linked to a 3-methylpiperidine ring.

Properties

IUPAC Name |

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S2/c1-16-5-4-12-27(14-16)33(29,30)20-9-6-18(7-10-20)23(28)26-24-25-21(15-32-24)19-8-11-22(31-3)17(2)13-19/h6-11,13,15-16H,4-5,12,14H2,1-3H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRUTLLUUXIWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes diverse research findings related to its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 446.5 g/mol. The structure includes a thiazole ring, a sulfonamide group, and a methoxy-substituted aromatic system, which contribute to its biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds in the N-phenylbenzamide class. For instance, derivatives have shown broad-spectrum antiviral effects against various viruses, including Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV). The mechanism often involves increasing intracellular levels of the antiviral protein APOBEC3G (A3G), which inhibits viral replication through both deaminase-dependent and independent pathways .

Anticancer Potential

Compounds with structural similarities to this compound have also been investigated for their anticancer properties. Studies indicate that benzothiazole derivatives exhibit cytotoxic effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact mechanisms are still under investigation but may involve modulation of signaling pathways associated with cell survival and death .

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated anti-HBV activity in vitro. Identified that the compound enhances A3G levels in HepG2 cells. | Suggests potential as an anti-HBV therapeutic agent. |

| Study 2 | Investigated cytotoxic effects on cancer cell lines. Showed significant inhibition of cell growth in breast and liver cancer cells. | Highlights promise for anticancer drug development. |

| Study 3 | Assessed pharmacokinetics and toxicity in animal models. Found favorable profiles with low toxicity at therapeutic doses. | Supports further clinical development as a safe therapeutic option. |

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Viral Replication : By increasing A3G levels, the compound can inhibit HBV replication effectively.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.

- Modulation of Signaling Pathways : The compound may affect pathways involved in cell survival, such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Thiazole-Containing Sulfonamides

3-Methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (): Core Structure: Benzamide-thiazole backbone. Key Differences: The 4-phenoxyphenyl substituent on the thiazole contrasts with the 4-methoxy-3-methylphenyl group in the main compound. The absence of a sulfonamide-piperidine moiety reduces hydrophilicity compared to the main compound. Implications: The phenoxy group may enhance aromatic stacking interactions but decrease solubility relative to the methoxy-methylphenyl group .

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonyl-benzamide (): Core Structure: Benzamide-sulfonamide with a benzothiazole substituent. The 4-methylpiperidine sulfonamide mirrors the main compound’s 3-methylpiperidine group, suggesting similar pharmacokinetic profiles .

Sulfonamide-Piperidine Derivatives

4-((3-(4-Methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide (): Core Structure: Sulfonamide linked to a piperidine-carbonyl group. Key Differences: The 4-methoxyphenoxy substituent on the piperidine introduces steric bulk and polarity compared to the 3-methylpiperidine in the main compound. This may influence target binding and metabolic stability .

Infrared (IR) Spectroscopy

- Main Compound : Expected C=S (1247–1255 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) stretches, similar to triazole-thiones in .

- Analogues :

Data Table: Structural and Spectral Comparison

Pharmacological Implications

- Thiazole-Sulfonamide Hybrids : These structures are frequently explored for kinase or protease inhibition due to sulfur’s electron-withdrawing effects and the sulfonamide’s hydrogen-bonding capacity .

- Piperidine Modifications: The 3-methyl group in the main compound may enhance lipophilicity and blood-brain barrier penetration compared to polar 4-methoxyphenoxy derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.